Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 7-(4-CHLOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetraazolo pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a tetraazolo pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-(4-CHLOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-chlorobenzaldehyde with 5-methyl-1H-tetrazole-1-acetic acid methyl ester in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 7-(4-CHLOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the chlorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its possible use in the development of new therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 7-(4-CHLOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- METHYL 7-(4-BROMOPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- METHYL 7-(4-FLUOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 7-(4-CHLOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H12ClN5O2 |
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Molecular Weight |
305.72 g/mol |
IUPAC Name |
methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H12ClN5O2/c1-7-10(12(20)21-2)11(8-3-5-9(14)6-4-8)19-13(15-7)16-17-18-19/h3-6,11H,1-2H3,(H,15,16,18) |
InChI Key |
DZGNVWGIODILIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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